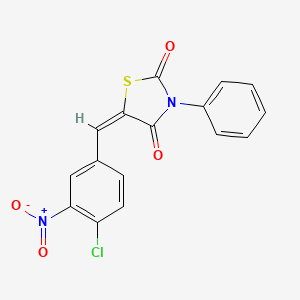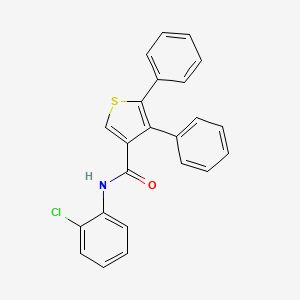
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound with potential therapeutic applications in various neurological disorders. This compound belongs to the thiazolidinedione family, which is known for its insulin-sensitizing properties. In recent years, CNB-001 has gained attention for its neuroprotective and anti-inflammatory effects, making it a promising candidate for treating neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammation. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase levels of BDNF, and improve mitochondrial function. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is investigating its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, there is a need for further studies to evaluate the safety and efficacy of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in human clinical trials.
Synthesemethoden
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process starting from 2,4-thiazolidinedione. The first step involves the nitration of 4-chlorobenzaldehyde to obtain 4-chloro-3-nitrobenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to obtain 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and Parkinson's disease. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be beneficial in treating neuroinflammatory disorders such as multiple sclerosis.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIANFCGHIZMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)


![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)